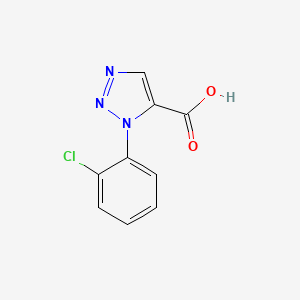

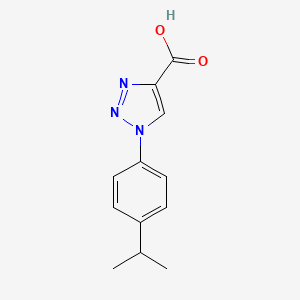

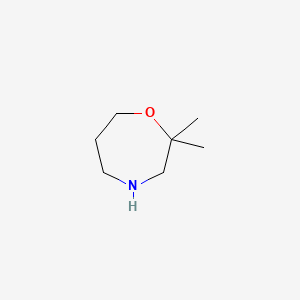

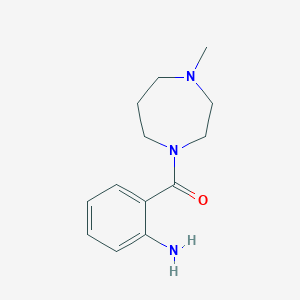

![molecular formula C13H11NO5 B1414910 [5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid CAS No. 1018663-30-3](/img/structure/B1414910.png)

[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid

Descripción general

Descripción

“[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid” is a chemical compound with a molecular weight of 268.7 . It is a powder at room temperature . The compound is also known as [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H12N2O3.ClH/c13-7-9-6-11 (17-14-9)8-1-2-10-12 (5-8)16-4-3-15-10;/h1-2,5-6H,3-4,7,13H2;1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 268.7 . The compound’s InChI code is1S/C12H12N2O3.ClH/c13-7-9-6-11 (17-14-9)8-1-2-10-12 (5-8)16-4-3-15-10;/h1-2,5-6H,3-4,7,13H2;1H .

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Compounds containing the 2,3-dihydro-1,4-benzodioxin subunit, such as 2-(2,3-dihydro-1, 4-benzodioxin-6-yl)acetic acid, have been identified for their anti-inflammatory properties. Their potency is comparable to well-known anti-inflammatory drugs like Ibuprofen in certain assays, such as the carrageenan-induced rat paw edema assay (Vazquez, Rosell, & Pujol, 1996).

Antimicrobial and Antioxidant Activities

Novel isoxazole derivatives of 4-[5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-yl]benzoic acid have been synthesized. These compounds, featuring benzodioxane and peptide bond pharmacophores, demonstrated notable antimicrobial and strong antioxidant activities. Molecular docking with protein Sortase A indicated their potential as antimicrobial agents (Pothuri, Machiraju, & Rao, 2020).

Antibacterial Potential

Research has focused on N-substituted sulfonamides bearing a benzodioxane moiety for their antibacterial potential. These compounds have shown therapeutic promise against various bacterial strains, both Gram-negative and Gram-positive (Abbasi et al., 2016).

Biofilm Inhibition and Cytotoxicity

Certain N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have been studied for their biofilm inhibitory action against Escherichia coli and Bacillus subtilis. Some of these compounds demonstrated suitable inhibitory action and exhibited modest cytotoxicity (Abbasi et al., 2020).

Chiral Synthons for Therapeutic Agents

Enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid are valuable chiral synthons for the enantiospecific synthesis of therapeutic agents. A biocatalyst, indole-3-acetamide hydrolase from Alcaligenes faecalis, has been utilized for efficient production of these enantiomerically pure acids, which are important in pharmaceutical applications (Mishra et al., 2016).

Juvenoid Synthesis

Isoxazole chemistry has been applied in the synthesis of potential juvenoids. These compounds, related to juvenoids in structure, have potential applications in developmental biology and pest control (Martin et al., 1993).

Anti-inflammatory and Analgesic Activities

Compounds derived from 2,3-dihydro-1,4-benzothiazin-3(4H)-ones, such as (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid, have been studied for their anti-inflammatory and analgesic activities. Some of these compounds showed significant activity in these fields, comparable to established drugs (Gowda et al., 2011).

Plant Growth Regulation

1,2-Benz-isoxazol-3-acetic acid has been found to affect somatic embryogenesis in carrots, specifically blocking development beyond the globular stage. Its potential as a plant growth regulator has been explored (Baldan et al., 1995).

Safety and Hazards

The compound has several hazard statements: H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propiedades

IUPAC Name |

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5/c15-13(16)7-9-6-11(19-14-9)8-1-2-10-12(5-8)18-4-3-17-10/h1-2,5-6H,3-4,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKJOWYULPENSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

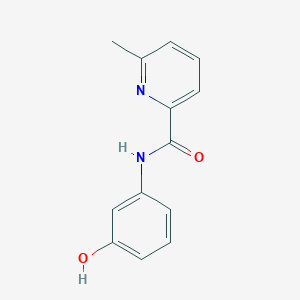

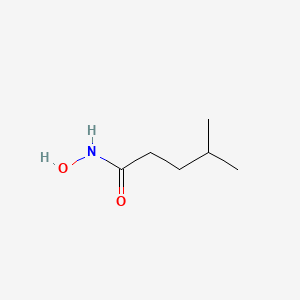

![3-Methylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1414850.png)